molecular formula C11H13IO3 B1420332 Ethyl 3-(4-iodophenoxy)propanoate CAS No. 1099674-95-9

Ethyl 3-(4-iodophenoxy)propanoate

Cat. No.: B1420332
CAS No.: 1099674-95-9
M. Wt: 320.12 g/mol
InChI Key: BKUFDQWZCQXIPD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-iodophenoxy)propanoate is an organic compound with the molecular formula C11H13IO3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the phenoxy group is replaced by an iodine atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-iodophenoxy)propanoate typically involves the reaction of 4-iodophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-iodophenoxy)propanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxypropanoates.

    Oxidation: Quinones or other oxidized phenoxy derivatives.

    Reduction: 3-(4-iodophenoxy)propanol.

Scientific Research Applications

Ethyl 3-(4-iodophenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-iodophenoxy)propanoate depends on its specific application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Ethyl 3-(4-iodophenoxy)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-bromophenoxy)propanoate: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and applications due to the different halogen atom.

    Ethyl 3-(4-chlorophenoxy)propanoate:

    Ethyl 3-(4-fluorophenoxy)propanoate: The presence of a fluorine atom can significantly alter the compound’s properties, making it useful in different contexts.

This compound is unique due to the presence of the iodine atom, which can influence its reactivity and interactions in various chemical and biological systems .

Properties

IUPAC Name

ethyl 3-(4-iodophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUFDQWZCQXIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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